molecular formula C27H23FN2O3S B11515866 2-((Z)-1-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

2-((Z)-1-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one

Cat. No.: B11515866
M. Wt: 474.5 g/mol
InChI Key: NLTIYGOZKUWELW-OYKKKHCWSA-N
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Description

2-((Z)-1-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a synthetic organic compound that belongs to the class of thiazolobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-1-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolobenzimidazole core, followed by the introduction of the ethoxy and fluorobenzyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, 4-fluorobenzyl bromide, and appropriate bases or catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((Z)-1-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Z)-1-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((Z)-1-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one include other thiazolobenzimidazole derivatives with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This makes it a valuable candidate for further research and development.

Properties

Molecular Formula

C27H23FN2O3S

Molecular Weight

474.5 g/mol

IUPAC Name

(2Z)-2-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C27H23FN2O3S/c1-4-32-23-13-19(8-12-22(23)33-15-18-6-9-20(28)10-7-18)14-24-26(31)30-21-11-5-16(2)17(3)25(21)29-27(30)34-24/h5-14H,4,15H2,1-3H3/b24-14-

InChI Key

NLTIYGOZKUWELW-OYKKKHCWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=C(C(=C(C=C4)C)C)N=C3S2)OCC5=CC=C(C=C5)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=C(C(=C(C=C4)C)C)N=C3S2)OCC5=CC=C(C=C5)F

Origin of Product

United States

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